2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno-triazolo-pyrimidines This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolo-pyrimidine moiety, and substituted with chloro, fluoro, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the chromene ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the triazolo-pyrimidine moiety: This step involves the reaction of the chromene intermediate with triazole and pyrimidine derivatives under controlled conditions, often using catalysts to facilitate the reaction.
Substitution reactions: The chloro, fluoro, and methylphenyl groups are introduced through nucleophilic substitution reactions, using appropriate halogenated precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated precursors, organometallic compounds, and strong bases or acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(2-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- This compound
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or stability, making it valuable for specific applications.
Properties
Molecular Formula |
C25H18ClFN4O |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-chloro-9-(2-fluorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C25H18ClFN4O/c1-14-6-8-15(9-7-14)23-21-22(30-25-28-13-29-31(23)25)18-12-16(26)10-11-20(18)32-24(21)17-4-2-3-5-19(17)27/h2-13,23-24H,1H3,(H,28,29,30) |
InChI Key |
IMBARSFXZOGDSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5F)NC6=NC=NN26 |
Origin of Product |
United States |
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